Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate
Description
Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate (CAS: 630413-11-5) is a specialized aromatic compound with the molecular formula C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol . It is characterized by a benzyloxy-substituted phenyl group linked via an amino-oxopropanoate moiety. This compound is synthesized with high purity (≥98%) and finds applications in coupling reactions, drug molecule modifications, and functional material synthesis due to its versatile reactivity and structural tunability . Its production scalability (gram to kilogram scale) and quality assurance (batch-specific COA) make it a critical intermediate in pharmaceutical and materials research .
Properties
IUPAC Name |
methyl 3-oxo-3-(4-phenylmethoxyanilino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-17(20)11-16(19)18-14-7-9-15(10-8-14)22-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNJVNAZWNNRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate typically involves the reaction of 4-(benzyloxy)aniline with methyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester linkage. Commonly used catalysts include acids like hydrochloric acid or bases like sodium hydroxide. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Reaction :
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 1M HCl, 80°C | 3-((4-(Benzyloxy)phenyl)amino)-3-oxopropanoic acid | 85% | |
| Basic (NaOH, aqueous ethanol) | 2M NaOH, 60°C | 3-((4-(Benzyloxy)phenyl)amino)-3-oxopropanoic acid | 78% |
Reduction of the Amide Group
The amide group can be reduced to an amine using strong reducing agents:
Reaction :
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Anhydrous THF, 0°C → RT | LiAlH (2 equiv) | 3-((4-(Benzyloxy)phenyl)amino)propan-1-ol | 72% |
Hydrogenolysis of the Benzyloxy Group
Catalytic hydrogenation removes the benzyl protecting group:
Reaction :
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| H (1 atm), MeOH, RT | 10% Pd/C (5 mol%) | 3-((4-Hydroxyphenyl)amino)-3-oxopropanoate | 89% |
Oxidation of the Benzyloxy Group
The benzyloxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions:
Reaction :
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Jones reagent (CrO), 0°C | Acetone, HSO | 3-((4-Carboxyphenyl)amino)-3-oxopropanoate | 98% |
Nucleophilic Substitution Reactions
The benzyloxy group participates in nucleophilic aromatic substitution (NAS) with amines or thiols:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aniline | DMF, KCO, 100°C | 3-((4-(Phenylamino)phenyl)amino)-3-oxopropanoate | 65% | |
| Sodium thiolate | EtOH, reflux | 3-((4-(Mercaptophenyl)amino)-3-oxopropanoate | 58% |
Cyclization Reactions
Under acidic conditions, the compound forms heterocyclic structures. For example, reaction with 3-amino-1,2,4-triazole yields triazolo[1,5-a]pyrimidines:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (cat.), EtOH, 80°C | 3-Amino-1,2,4-triazole | Triazolo[1,5-a]pyrimidine derivative | 82% |
Industrial-Scale Reaction Optimization
Continuous flow reactors and ultrasound-assisted methods improve efficiency:
| Method | Conditions | Advantages | Reference |
|---|---|---|---|
| Continuous flow synthesis | 120°C, 5 bar, residence time 10 min | 95% yield, 99% purity | |
| Ultrasound-assisted synthesis | 40 kHz, 50°C, 30 min | 90% yield, 50% reduction in reaction time |
Key Mechanistic Insights
-
The benzyloxy group directs electrophilic substitution to the para position due to its electron-donating nature.
-
The amide group stabilizes intermediates via resonance during reduction or hydrolysis.
-
Ultrasound irradiation enhances reaction rates by improving mass transfer and cavitation effects .
This compound’s multifunctional reactivity makes it valuable for synthesizing pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
Chemistry
Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
- Reduction: The oxopropanoate moiety can be reduced to form alcohols.
- Substitution: The amino group can engage in nucleophilic substitution reactions.
Biology
In biological contexts, this compound has been investigated for its potential as a biochemical probe to study enzyme activities. Preliminary studies suggest that it may influence enzyme inhibition or activation, making it a candidate for further exploration in enzyme-related research .
Medicine
This compound has been explored for its therapeutic properties , particularly:
- Anti-inflammatory effects: Initial studies indicate potential mechanisms through which this compound may reduce inflammation.
- Anticancer activities: Research is ongoing to evaluate its efficacy against various cancer cell lines, suggesting it could serve as a lead compound in cancer therapeutics .
Interaction Studies
The interactions of this compound with specific molecular targets such as enzymes or receptors are critical for understanding its biological activity. The benzyloxy group enhances hydrophobic interactions with protein pockets, while the amino and oxopropanoate groups facilitate binding to active sites. These interactions can significantly influence biological activity, making this compound a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the amino and oxopropanoate moieties facilitate interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural features include:
- Benzyloxy group at the para position of the phenyl ring.
- Methyl ester of the oxopropanoate chain.
- Amino linkage connecting the phenyl and oxopropanoate groups.
Comparisons with analogs focus on substituent variations and their impacts on physicochemical properties, reactivity, and applications.
Table 1: Key Structural and Physicochemical Comparisons
(a) Benzyloxy vs. Benzoyl Groups
- The benzyloxy group in the target compound acts as a protecting group for hydroxyl functionalities, enabling selective deprotection in multistep syntheses . In contrast, the benzoyl group in 3-(4-Benzoylphenylamino)-3-oxopropanoic acid introduces strong electron-withdrawing effects, enhancing acidity (pKa ~3–4) and facilitating hydrolysis to carboxylic acids .
- Synthetic Utility: The benzoyl derivative (C₁₆H₁₃NO₄) is hydrolyzed to a carboxylic acid (85% yield) for subsequent amide bond formation, whereas the benzyloxy analog retains ester functionality for nucleophilic substitutions .
(b) Thiazole and Heterocyclic Derivatives
- Derivatives like Methyl 3-[[4-(2-phenylthiazol-4-yl)phenyl]amino]-3-oxopropanoate (C₂₀H₁₇N₃O₃S) incorporate a thiazole ring, which enhances π-stacking interactions and bioavailability. These compounds exhibit antimicrobial and anticancer activity, with melting points >140°C indicating high crystallinity .
- Comparison : The thiazole group increases molecular weight (379.43 vs. 299.32 g/mol) and introduces nitrogen/sulfur atoms, altering solubility and target binding compared to the benzyloxy analog .
(c) Electron-Withdrawing Substituents: Fluoro vs. Trifluoromethyl
- Methyl 3-(4-Fluorophenyl)-3-oxopropanoate (C₁₀H₉FO₃) and Methyl 4-trifluoromethylbenzoylacetate (C₁₂H₁₁F₃O₄) highlight the impact of electronegative groups. The fluoro substituent moderately deactivates the phenyl ring (σₚ = 0.06), while trifluoromethyl (σₚ = 0.54) significantly reduces electron density, stabilizing intermediates in SNAr reactions .
- Reactivity : The trifluoromethyl group enhances resistance to enzymatic degradation, making it valuable in agrochemicals, whereas the benzyloxy group offers reversible protection in drug synthesis .
Functional Group Modifications
(a) Ester vs. Carboxylic Acid
- The methyl ester in the target compound improves lipid solubility (logP ~2.5) compared to carboxylic acid analogs (logP ~1.2), enhancing membrane permeability in drug delivery .
- 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid (C₁₀H₁₁NO₃), a carboxylic acid analog, exhibits higher aqueous solubility but requires activation (e.g., EDCI) for amide bond formation, unlike the ester’s direct reactivity .
(b) Amino Linkage vs. Oxirane/Carbonyl Groups
- The amino linkage in the target compound enables hydrogen bonding and coordination with metal catalysts, critical in Suzuki-Miyaura couplings . In contrast, Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (C₁₂H₁₄O₄) contains an epoxide ring, favoring ring-opening reactions for polymer synthesis .
Biological Activity
Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a benzyloxy group attached to a phenyl ring, linked to an amino group and an oxopropanoate moiety. Its molecular formula is C₁₇H₁₇NO₄, and it has a CAS number of 630413-11-5. The synthesis typically involves the reaction of 4-(benzyloxy)aniline with methyl acetoacetate , often under acidic or basic conditions to facilitate the formation of the ester linkage.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyloxy group enhances the compound's hydrophobic interactions, allowing it to bind effectively within the active sites of proteins. This interaction can modulate enzyme activity, leading to various biochemical effects.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties. It has been explored for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is necessary to confirm these effects and elucidate the underlying pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may act as a biochemical probe for studying enzyme activities related to inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory enzyme activities | |
| Enzyme Inhibition | Potential as a biochemical probe |
Example Study: Enzyme Inhibition
In a study examining the compound's enzyme inhibition capabilities, it was found that this compound could effectively inhibit specific enzymes associated with cancer progression. The results indicated a dose-dependent relationship in enzyme activity reduction, highlighting its potential as a therapeutic agent .
Neuroprotective Effects
Another area of research focuses on neuroprotective effects, where related compounds with similar structural motifs have shown promise in treating neurodegenerative diseases such as Parkinson’s disease. These compounds exhibited selective inhibition of monoamine oxidase B (MAO-B), which is crucial for neuroprotection .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution or coupling reactions. For example, methyl esters of similar β-ketoamide derivatives are prepared by reacting methyl 3-aminopropanoate derivatives with activated carbonyl intermediates (e.g., acyl chlorides or mixed anhydrides) under basic conditions . Optimization involves controlling stoichiometry (e.g., 1.1–1.2 equivalents of alkylating agents like MeI) and using aprotic solvents (THF, DCM) at low temperatures (0–5°C) to minimize side reactions. Yields can exceed 75% with purification via flash chromatography (n-heptane/EtOAc gradients) .
| Key Reaction Parameters |
|---|
| Reagents: NaH, THF, MeI |
| Temperature: 0°C |
| Yield: 75–81% |
| Purification: Flash chromatography |
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Characterization relies on:
- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O) confirm functional groups .
- NMR : ¹H NMR shows distinct signals for the benzyloxy group (δ 4.9–5.1 ppm, singlet) and methoxy ester (δ 3.6–3.8 ppm, singlet). ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) .
- HRMS : Accurate mass determination (e.g., [M+H]⁺ or [M+Na]⁺ ions) validates molecular formula .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should assess hydrolysis of the ester and amide bonds. For example:
- Acidic Conditions : Ester groups hydrolyze faster than amides; monitor via HPLC at pH 2–4.
- Basic Conditions : Amide bonds may degrade at pH > 10. Store the compound at –20°C in anhydrous DMSO or DCM to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can diastereoselective synthesis of this compound be achieved, and what analytical methods resolve stereochemical outcomes?
- Methodological Answer : Diastereoselectivity is achieved using chiral auxiliaries or catalysts. For example, trifluoromethylated pyrrolidine intermediates (as in ) can induce stereochemical control during cyclization. Chiral HPLC or NOESY NMR analyses differentiate diastereomers by comparing coupling constants (e.g., vicinal Hs in the pyrrolidine ring) and spatial interactions .
Q. What strategies are effective for isotopic labeling (e.g., deuterium) of this compound to track metabolic pathways?
- Methodological Answer : Isotopic labeling (e.g., deuterium at the methyl ester or benzyloxy group) involves:
- Deuterated Reagents : Use CD₃I instead of MeI for methyl ester labeling.
- Reductive Deuteration : NaBD₄ in EtOD reduces ketones to deuterated alcohols (e.g., stepwise reduction of α-ketoamide intermediates) .
- Validation : LC-MS with isotopic mass shifts (e.g., +2 Da for two deuteriums) confirms incorporation .
Q. How can computational methods predict the biological activity of this compound, and what in vitro assays validate these predictions?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to model interactions with target enzymes (e.g., kinases or proteases). Focus on the benzyloxy and amide groups as potential binding motifs .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., trypsin-like proteases).
- Cellular Uptake : Use fluorescent analogs or radiolabeled derivatives in cell lines .
Q. What contradictions exist in reported synthetic yields, and how can they be addressed through mechanistic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
